Omeprazole sulfone

Übersicht

Beschreibung

Omeprazole sulfone is a metabolite of omeprazole, a widely used proton pump inhibitor. Omeprazole is primarily used to treat gastroesophageal reflux disease, peptic ulcers, and other conditions characterized by excessive gastric acid secretion. This compound is formed through the sulfoxidation of omeprazole by the enzyme cytochrome P450 3A4 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of omeprazole sulfone involves the oxidation of omeprazole thioether. One common method includes dissolving omeprazole thioether in dichloromethane, followed by the addition of metachloroperbenzoic acid. The reaction mixture is then concentrated under reduced pressure. The product is further purified using silica gel column chromatography with ethyl acetate and petroleum ether as eluents .

Industrial Production Methods: In industrial settings, this compound is produced using similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as an off-white solid with a yield of approximately 78% .

Analyse Chemischer Reaktionen

Formation

Omeprazole sulfone is primarily formed through the sulphoxidation of omeprazole, a reaction catalyzed by the CYP3A4 enzyme .

Enzymatic Role

- CYP3A4 : This cytochrome P450 isoform is mainly responsible for converting omeprazole to this compound .

- CYP2C19 : While CYP3A4 is the major enzyme, CYP2C19 is mainly responsible for the formation of 5-hydroxyomeprazole .

Further Metabolism

This compound can undergo further metabolism to form 5-hydroxythis compound .

Role as an Internal Standard

This compound-d3, a deuterated form, is used as an internal standard for quantifying this compound in GC- or LC-MS .

Impact of other substances

The formation of this compound can be affected by other substances . For example, grapefruit juice inhibits its formation .

Other reactions

Sulfoxides such as Omeprazole can be used in the synthesis of other molecules .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug Metabolism

Omeprazole sulfone is predominantly formed through the metabolism of omeprazole by cytochrome P450 enzymes, particularly CYP3A4. Understanding its formation and subsequent pharmacokinetics is crucial for evaluating the safety and efficacy of omeprazole as a proton pump inhibitor.

Key Findings:

- Metabolism Pathway: The metabolism of omeprazole involves its conversion to this compound and 5-hydroxyomeprazole, with CYP2C19 being the primary enzyme for 5-hydroxyomeprazole formation and CYP3A4 for this compound .

- Impact on Drug Interactions: Studies indicate that this compound may inhibit CYP2C19 activity, affecting the metabolism of co-administered drugs . This interaction highlights the importance of monitoring drug levels in patients receiving multiple medications.

Therapeutic Applications

This compound's therapeutic implications extend beyond its role as a mere metabolite. It contributes to the overall pharmacological effects of omeprazole in treating acid-related disorders.

Clinical Relevance:

- Efficacy in Acid Suppression: Research shows that the presence of this compound can enhance the acid-suppressive effects of omeprazole, thereby improving outcomes in patients with gastroesophageal reflux disease (GERD) and peptic ulcers .

- Pediatric Formulations: The stability and effectiveness of liquid formulations containing this compound have been studied to ensure safe use in pediatric populations .

Analytical Methods for Detection

The detection and quantification of this compound are critical for pharmacokinetic studies and therapeutic monitoring. Several advanced analytical techniques have been developed.

Analytical Techniques:

- High-Performance Liquid Chromatography (HPLC): HPLC methods have been validated for the simultaneous determination of omeprazole and its metabolites, including this compound. These methods demonstrate high sensitivity with recovery rates exceeding 84% .

- Column-Switching HPLC: A sensitive column-switching method has been established to facilitate the analysis of this compound alongside other metabolites, allowing for efficient monitoring in clinical settings .

Case Studies and Research Insights

Numerous studies have explored the implications of this compound in various contexts, providing valuable insights into its role in drug interactions and therapeutic outcomes.

Highlighted Case Studies:

- A study examining genetic polymorphisms in CYP2C19 revealed that individuals classified as poor metabolizers exhibited higher plasma concentrations of this compound, correlating with altered gastric pH levels . This underscores the significance of genetic factors in drug metabolism.

- Research on biotransformation using fungi indicated that certain strains could effectively convert omeprazole to its sulfonated form, suggesting potential applications in bioremediation or pharmaceutical development .

Wirkmechanismus

Omeprazole sulfone exerts its effects by inhibiting the enzyme hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) found in the gastric parietal cells. This inhibition leads to a reduction in gastric acid secretion. The sulfone group enhances the binding affinity of the compound to the enzyme, making it a potent inhibitor .

Vergleich Mit ähnlichen Verbindungen

Esomeprazole: The S-enantiomer of omeprazole, also a proton pump inhibitor.

Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.

Rabeprazole: Known for its rapid onset of action compared to omeprazole.

Uniqueness: Omeprazole sulfone is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its sulfone group provides a higher binding affinity to the H+/K+ ATPase enzyme, making it a more potent inhibitor compared to some other proton pump inhibitors .

Biologische Aktivität

Omeprazole sulfone is a significant metabolite of omeprazole, a widely used proton pump inhibitor (PPI) that reduces gastric acid secretion. Understanding the biological activity of this compound is crucial for evaluating its pharmacological effects, metabolic pathways, and clinical implications. This article synthesizes diverse research findings, case studies, and data tables to provide a comprehensive overview of this compound's biological activity.

Overview of Omeprazole and Its Metabolites

Omeprazole is administered primarily for the treatment of gastroesophageal reflux disease (GERD), peptic ulcers, and other acid-related disorders. Upon ingestion, omeprazole is converted into its active form in the acidic environment of the stomach, where it irreversibly inhibits the H+, K+-ATPase enzyme in parietal cells, leading to decreased gastric acid secretion . The primary metabolites of omeprazole include This compound and 5-hydroxyomeprazole , which are produced through hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 .

Table 1: Metabolism of Omeprazole

| Metabolite | Pathway | Enzyme Involved |

|---|---|---|

| Omeprazole | Active form | - |

| This compound | Oxidation | CYP3A4 |

| 5-Hydroxyomeprazole | Hydroxylation | CYP2C19 |

Absorption and Distribution

Omeprazole is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1-2 hours. The elimination half-life ranges from 30 to 90 minutes, depending on individual metabolic rates influenced by genetic polymorphisms in CYP2C19 . this compound exhibits a longer half-life due to its stability as a metabolite.

The primary mechanism through which this compound exerts its effects is through its role as a stable metabolite that can influence the pharmacokinetics of omeprazole itself. Studies have indicated that this compound may inhibit CYP2C19 activity when administered repeatedly, potentially affecting the metabolism of other drugs processed by this enzyme .

Table 2: Pharmacokinetic Parameters

| Parameter | Omeprazole | This compound |

|---|---|---|

| Peak Plasma Concentration | 1-2 hours | Varies based on metabolism |

| Half-Life | 30-90 minutes | Longer than omeprazole |

| Bioavailability | ~40% | Not directly measured |

Efficacy in Pediatric Populations

Research has shown that omeprazole and its metabolites are effective in treating erosive esophagitis in infants and children. A study involving infants demonstrated that omeprazole was well tolerated and effective for treating gastroesophageal reflux disease (GERD) symptoms, with dosages adjusted according to body weight . The presence of this compound in plasma samples was correlated with therapeutic outcomes.

Case Study: Long-term Use Effects

A longitudinal study examined the effects of long-term omeprazole therapy on gastric mucosa. Results indicated that prolonged use could lead to changes in gastric cell morphology due to sustained inhibition of acid secretion. The study also noted an increase in plasma levels of this compound and 5-hydroxyomeprazole after 14 days of treatment .

Safety Profile and Toxicogenetic Risks

While generally considered safe, long-term administration of PPIs like omeprazole has been associated with certain risks, including potential kidney damage and alterations in gut microbiota. The metabolite this compound has been investigated for its role in these adverse effects due to its interaction with various cytochrome P450 enzymes .

Table 3: Reported Adverse Effects

| Adverse Effect | Description |

|---|---|

| Kidney Damage | Potential risk with long-term use |

| Gut Microbiota Alteration | Changes in microbial diversity |

| CYP Interaction | Inhibition of CYP2C19 affecting drug metabolism |

Eigenschaften

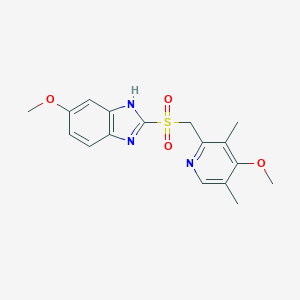

IUPAC Name |

6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEQEYRTSRFZEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237116 | |

| Record name | Omeprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88546-55-8 | |

| Record name | Omeprazole sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88546-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omeprazole sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088546558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Omeprazole sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfonyl]-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76X040Z74O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Omeprazole sulfone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014012 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is omeprazole sulfone formed in the body?

A1: this compound is generated through the sulfoxidation of omeprazole, primarily mediated by the cytochrome P450 enzyme CYP3A4. [, , , , ] This metabolic pathway represents a significant route of omeprazole elimination alongside the CYP2C19-dependent formation of 5-hydroxyomeprazole. [, ]

Q2: Does the formation of this compound differ between individuals?

A2: Yes, the formation of this compound exhibits interindividual variability influenced by factors like CYP3A4 activity, age, and co-administration of drugs that can induce or inhibit CYP3A4. [, , ] For example, individuals identified as CYP3A4 poor metabolizers tend to display lower levels of this compound compared to extensive metabolizers. [, , ]

Q3: Can this compound itself be further metabolized?

A3: While this compound is considered a major metabolite, studies indicate that it can undergo further metabolism, although the specific pathways and enzymes involved are not fully characterized. [, ]

Q4: How is this compound eliminated from the body?

A5: this compound is primarily eliminated through urine, although a small fraction may also be excreted in feces. [, ]

Q5: Can other drugs affect the formation of this compound?

A6: Yes, several drugs can influence the formation of this compound by either inducing or inhibiting CYP3A4 activity. [, , ] For instance, co-administration with CYP3A4 inducers like rifampicin can increase this compound formation, while inhibitors like ketoconazole can decrease its levels. [, , ]

Q6: Does this compound contribute to drug-drug interactions?

A7: While this compound is a relatively weak inhibitor of CYP2C19 and CYP3A4 compared to omeprazole itself, its contribution to drug-drug interactions shouldn't be entirely disregarded. [] Its presence, particularly at higher concentrations, might augment the inhibitory effects of omeprazole on these enzymes, potentially altering the metabolism of co-administered drugs. []

Q7: What analytical techniques are employed to quantify this compound in biological samples?

A8: Various analytical techniques have been developed and validated for the accurate and sensitive quantification of this compound in biological matrices like plasma, serum, and urine. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection or tandem mass spectrometry (MS/MS) are commonly employed methods. [, , , , , , , ]

Q8: What are the advantages of using HPLC-MS/MS for this compound analysis?

A9: HPLC-MS/MS offers high sensitivity and selectivity, enabling accurate quantification even at low concentrations in complex biological samples. [, , , ] This technique also allows simultaneous analysis of omeprazole, 5-hydroxyomeprazole, and this compound, providing a comprehensive assessment of omeprazole metabolism. [, , , ]

Q9: Are there any rapid methods for analyzing this compound?

A10: Yes, fast HPLC methods using monolithic columns have been developed, significantly reducing analysis time while maintaining sensitivity and accuracy for this compound quantification. [, ] These methods are particularly useful in high-throughput screening and biotransformation studies. [, ]

Q10: How are analytical methods for this compound validated?

A11: Analytical methods for this compound undergo rigorous validation procedures to ensure accuracy, precision, specificity, linearity, and sensitivity. [, ] These validation parameters are essential for generating reliable and reproducible data for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.